29-Methylisofucosterol
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Overview
Description
29-Methylisofucosterol is a steroid. It derives from a hydride of a stigmastane.
29-Methylisofucosterol is a natural product found in Petrosia ficiformis, Sarcophyton crassocaule, and Aureococcus anophagefferens with data available.
Scientific Research Applications
1. Fucosterol Epoxide Lyase in Insects
Research on 29-Methylisofucosterol includes its use in the study of enzyme activity, specifically fucosterol epoxide lyase in insects. Tritium-labeled fucosterol epoxide with a C-29 methyl group has been synthesized for use in assays to measure this enzyme's activity in insect tissue homogenates (Prestwich et al., 1985).
2. Antiviral Research
In the context of antiviral research, derivatives of 29-Methylisofucosterol have been explored for their potential to inhibit SARS-CoV-2 main protease, a critical component in the viral life cycle. This research underscores the compound's potential in the development of treatments for COVID-19 (Belal et al., 2022).
3. Cholesterol Conversion in Insects
Investigations into the stereochemistry of cholesterol conversion in insects have utilized 29-Methylisofucosterol. Specifically, studies on the sitosterol to cholesterol conversion process have employed variants of this compound (Fujimoto et al., 1980).
4. Marine Lipid Biosynthesis
Research into the biosynthesis of marine lipids has also involved 29-Methylisofucosterol. The compound's role in synthesizing sterols in marine organisms, such as sponges, has been a subject of study, revealing insights into biological pathways in these organisms (Stoilov et al., 1986).
5. Algae Sterol Composition
The identification of 29-Methylisofucosterol in marine algae highlights its significance in the study of algal sterol composition. It has been identified as a major sterol in certain algae species, providing insights into the lipid profiles of these organisms (Gibbons et al., 1968).
6. Cytotoxicity in Cancer Research
29-Methylisofucosterol derivatives have been studied for their cytotoxic properties against various cancer cell lines. This research offers promising avenues for the development of new cancer treatments (Sheu et al., 1997).
properties
CAS RN |
35339-71-0 |
---|---|
Product Name |
29-Methylisofucosterol |
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
LVMOSMRIAUDGQC-CDXQRKPWSA-N |
Isomeric SMILES |
CC/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |
SMILES |
CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
synonyms |
24-propylidenecholest-5-en-3 beta-ol 29-methylisofucosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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